molecular formula C13H17NO2 B14931350 Piperidine, 1-(2-methoxybenzoyl)- CAS No. 61578-10-7

Piperidine, 1-(2-methoxybenzoyl)-

Cat. No.: B14931350
CAS No.: 61578-10-7
M. Wt: 219.28 g/mol
InChI Key: UCDOHFYQADLCON-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in drug discovery. nih.govresearchgate.net Its flexible, chair-like conformation allows it to interact with biological targets in a three-dimensional manner, often leading to high-affinity binding. thieme-connect.comresearchgate.net Piperidine derivatives are found in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. ijnrd.orgresearchgate.net The versatility of the piperidine scaffold stems from the ease with which it can be substituted at various positions, enabling the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net This has made it an indispensable tool for medicinal chemists in the quest for novel and improved drugs. researchgate.net

Overview of Benzoyl-Substituted Piperidines in Synthetic Chemistry

Benzoyl-substituted piperidines are a class of compounds that have garnered significant attention in synthetic chemistry. mdpi.comresearchgate.net The benzoyl group, an aromatic ketone, can be readily introduced onto the piperidine nitrogen through standard acylation reactions. This functionalization serves multiple purposes. It can act as a protecting group for the piperidine nitrogen, preventing its participation in unwanted side reactions. wikipedia.org Furthermore, the benzoyl moiety can influence the reactivity of the piperidine ring and can itself be a site for further chemical modification. mdpi.com The presence of the amide linkage in N-benzoylpiperidines provides a point of conformational rigidity and a potential hydrogen bond acceptor, which can be crucial for biological activity. nih.gov

Scope and Research Focus on 1-(2-Methoxybenzoyl)piperidine Analogues

Within the broad class of benzoylpiperidines, those bearing a methoxy (B1213986) substituent on the aromatic ring have been the subject of focused research. The position of the methoxy group can significantly impact the compound's properties. In the case of Piperidine, 1-(2-methoxybenzoyl)- , the methoxy group is in the ortho position relative to the carbonyl group. This substitution pattern can induce specific conformational preferences and influence the electronic nature of the aromatic ring, potentially leading to unique biological activities and applications in synthesis. Research on this and related analogues often investigates their potential as ligands for various receptors and enzymes, as well as their utility as intermediates in the synthesis of more complex molecules. nih.govunisi.it

Synthesis and Characterization

The synthesis of Piperidine, 1-(2-methoxybenzoyl)- is typically achieved through the reaction of 2-methoxybenzoyl chloride with piperidine. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

The crude product can be purified using standard techniques such as recrystallization or column chromatography. Characterization of the final product is accomplished through various spectroscopic methods.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum would show characteristic signals for the piperidine ring protons, the methoxy group protons, and the aromatic protons of the benzoyl group.
¹³C NMR The carbon NMR spectrum would display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the amide.
IR Spectroscopy The infrared spectrum would exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (219.28 g/mol ), along with characteristic fragmentation patterns. chemsynthesis.com

Chemical Properties and Reactivity

The chemical properties of Piperidine, 1-(2-methoxybenzoyl)- are dictated by the interplay of its constituent functional groups: the piperidine ring, the amide linkage, and the methoxy-substituted aromatic ring.

The amide bond is planar and exhibits restricted rotation due to partial double bond character. The ortho-methoxy group can influence the conformation of the molecule and the reactivity of the aromatic ring. It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The compound can undergo various chemical transformations, including:

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group to yield the corresponding benzylpiperidine derivative.

Electrophilic Aromatic Substitution: The activated aromatic ring can participate in reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Ether Cleavage: The methoxy group can be cleaved under strong acidic conditions to yield the corresponding phenol.

Applications in Organic Synthesis

Piperidine, 1-(2-methoxybenzoyl)- serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features can be exploited to construct intricate molecular architectures.

For instance, the ortho-methoxy group can act as a directing group in ortho-lithiation reactions. Treatment with a strong base like n-butyllithium can selectively deprotonate the aromatic ring at the position ortho to the methoxy group, allowing for the introduction of various electrophiles at that site. This methodology provides a powerful tool for the regioselective functionalization of the aromatic ring.

Furthermore, the piperidine and benzoyl moieties can serve as scaffolds for the construction of novel heterocyclic systems and potential drug candidates.

Biological and Pharmacological Aspects

While the primary focus of this article is on the chemical nature of Piperidine, 1-(2-methoxybenzoyl)- , it is worth noting that related N-benzoylpiperidine derivatives have been investigated for a range of biological activities. mdpi.comresearchgate.net The methoxy substitution pattern, in particular, has been shown to be important for the interaction of some compounds with biological targets. nih.govunisi.it For example, methoxy-substituted benzamide (B126) derivatives have been explored as ligands for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov

The specific biological profile of Piperidine, 1-(2-methoxybenzoyl)- itself is not extensively documented in publicly available literature. However, based on the activities of structurally similar compounds, it could be a subject of interest in medicinal chemistry research programs aimed at discovering new therapeutic agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-8-4-3-7-11(12)13(15)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOHFYQADLCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392006
Record name Piperidine, 1-(2-methoxybenzoyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61578-10-7
Record name Piperidine, 1-(2-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the primary structure of Piperidine (B6355638), 1-(2-methoxybenzoyl)-. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Data: Detailed analysis of the ¹H NMR spectrum of Piperidine, 1-(2-methoxybenzoyl)- reveals distinct signals corresponding to the protons of the piperidine ring and the 2-methoxybenzoyl group. The aromatic protons of the methoxybenzoyl group typically appear in the downfield region (δ 7.0-8.0 ppm), while the piperidine ring protons and the methoxy (B1213986) group protons are found in the upfield region.

¹³C NMR Data: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a low field (around 165-175 ppm). The carbon atoms of the aromatic ring and the piperidine ring also show distinct signals. While specific spectral data for the title compound is not available in the provided search results, data for related piperidine structures can offer comparative insights. For instance, in various substituted piperidines, the piperidine carbons typically resonate between 20-60 ppm. rsc.orgchemicalbook.comspectrabase.com

Below is a representative table of expected chemical shifts based on the analysis of similar structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-~168
C (aromatic, C-OCH₃)-~157
CH (aromatic)~6.8 - 7.4~110 - 130
OCH₃~3.8~55
CH₂ (piperidine, adjacent to N)~3.2 - 3.7~45 - 50
CH₂ (piperidine)~1.5 - 1.7~24 - 27

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic processes within a molecule, such as restricted rotation around bonds and ring conformational changes. researchgate.netnih.govresearchgate.net For Piperidine, 1-(2-methoxybenzoyl)-, VT-NMR can elucidate the rotational barrier around the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the existence of different rotamers at lower temperatures. As the temperature increases, the rate of rotation increases, which can lead to the coalescence of distinct signals in the NMR spectrum. clockss.org This phenomenon allows for the calculation of the energy barrier to rotation. researchgate.net

The piperidine ring itself exists in a chair conformation, which can undergo ring inversion. VT-NMR can also be used to study the kinetics of this process, providing insights into the conformational flexibility of the piperidine moiety. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete three-dimensional structure of the molecule in solution. researchgate.netslideshare.netprinceton.eduresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For Piperidine, 1-(2-methoxybenzoyl)-, COSY would show correlations between the protons on adjacent carbons within the piperidine ring and between neighboring aromatic protons. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the 2-methoxybenzoyl group and the protons of the piperidine ring, helping to define the preferred orientation of the benzoyl group relative to the piperidine ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. chemicalbook.comnist.govnist.govwikipedia.org For Piperidine, 1-(2-methoxybenzoyl)-, the molecular weight is 219.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 219.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. Expected fragments would include the 2-methoxybenzoyl cation (m/z 135) and the piperidinyl cation (m/z 84), as well as other fragments arising from further cleavages. nih.govnih.gov

Fragment m/z
[M]⁺219
[C₈H₇O₂]⁺ (2-methoxybenzoyl cation)135
[C₅H₁₀N]⁺ (piperidinyl cation)84

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. chemicalbook.comnist.govmdpi.comnih.govmdpi.com The IR spectrum of Piperidine, 1-(2-methoxybenzoyl)- would exhibit characteristic absorption bands for the amide and ether functional groups, as well as for the aromatic and aliphatic C-H bonds. nih.govresearchgate.netnih.gov

Key expected vibrational frequencies include:

C=O stretching (amide I band): A strong absorption band typically in the region of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H bending (amide II band): Not present in this tertiary amide.

C-N stretching (amide): Around 1250-1350 cm⁻¹.

C-O-C stretching (ether): Asymmetric stretching around 1200-1275 cm⁻¹ and symmetric stretching around 1000-1075 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

Functional Group Expected Vibrational Frequency (cm⁻¹)
C=O (Amide)1630 - 1680
C-N (Amide)1250 - 1350
C-O (Ether)1000 - 1275
Aromatic C-H> 3000
Aliphatic C-H< 3000
Aromatic C=C1450 - 1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netnih.govmdpi.commdpi.comamanote.com This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

For Piperidine, 1-(2-methoxybenzoyl)-, a single-crystal X-ray diffraction analysis would confirm the chair conformation of the piperidine ring. It would also precisely define the geometry of the amide linkage and the relative orientation of the 2-methoxybenzoyl group with respect to the piperidine ring. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing. While specific crystallographic data for the title compound was not found, studies on similar piperidine derivatives demonstrate the power of this technique in elucidating detailed structural features. researchgate.netnih.govmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O) and other heteroatoms. For the compound Piperidine, 1-(2-methoxybenzoyl)-, with the chemical formula C₁₃H₁₇NO₂, elemental analysis serves as a crucial checkpoint to verify its empirical formula and purity. The comparison between the theoretically calculated elemental percentages and the experimentally obtained values is a standard method for structural confirmation in synthetic chemistry.

The theoretical elemental composition is derived directly from the compound's molecular formula. For Piperidine, 1-(2-methoxybenzoyl)-, the calculations are based on the atomic masses of its constituent atoms: 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Theoretical Composition

The expected elemental percentages for C₁₃H₁₇NO₂ are as follows:

Carbon (C): 71.20%

Hydrogen (H): 7.81%

Nitrogen (N): 6.39%

Oxygen (O): 14.59%

These values serve as the benchmark against which experimental results are compared.

Research Findings and Data

In the synthesis of novel compounds, experimental elemental analysis is typically performed using automated elemental analyzers. These instruments combust the sample in a controlled environment, and the resulting gases (such as CO₂, H₂O, and N₂) are quantitatively measured to determine the elemental percentages.

The data presented in the table below outlines the theoretical elemental composition of Piperidine, 1-(2-methoxybenzoyl)-, which is essential for the verification of any experimentally synthesized sample.

Table 1: Elemental Composition of Piperidine, 1-(2-methoxybenzoyl)-

Element Symbol Theoretical Percentage (%)
Carbon C 71.20
Hydrogen H 7.81
Nitrogen N 6.39
Oxygen O 14.59

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For Piperidine (B6355638), 1-(2-methoxybenzoyl)-, these methods have been used to explore its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to piperidine derivatives to study their structural and electronic properties. researchgate.net DFT calculations, often using functionals like B3LYP and B3PW91, are employed to optimize the molecular geometry of Piperidine, 1-(2-methoxybenzoyl)-, and to predict its stable conformations. epstem.netnih.gov These calculations can determine key geometric parameters such as bond lengths and angles. epstem.net

The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), are also analyzed using DFT. epstem.netbohrium.com The MEP map is particularly useful for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions, highlighting potential sites for electrophilic and nucleophilic attack. bohrium.com

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. The choice of basis set is a critical aspect of both DFT and ab initio calculations, as it defines the set of functions used to build the molecular orbitals. mit.edu

The selection of a basis set involves a trade-off between accuracy and computational cost. mit.edu For piperidine derivatives, various basis sets have been used, and the choice depends on the specific property being investigated. rsc.org For instance, to accurately describe core-level states, specialized basis sets that provide flexibility in the core region are necessary. dtu.dk The convergence of calculations towards the complete basis set limit is often sought to ensure the reliability of the results. arxiv.orgchemrxiv.orgnih.gov In practice, a smaller basis set might be used for initial geometry optimizations, followed by refinement with a larger, more accurate basis set. mit.edu

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. youtube.comwikipedia.org The energy and shape of these orbitals are crucial in determining a molecule's ability to donate or accept electrons. youtube.comlibretexts.org

For Piperidine, 1-(2-methoxybenzoyl)-, FMO analysis can provide insights into its reactivity. The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. While FMOs are powerful for smaller molecules, their application to larger systems can be challenging due to the delocalized nature of canonical molecular orbitals. nih.gov In such cases, concepts like frontier molecular orbitalets (FMOLs) have been developed to localize the reactive regions. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a piperidine derivative, might interact with a protein target. researchgate.netnih.gov

For compounds containing the piperidine scaffold, docking studies have been performed to investigate their binding modes within the active sites of various receptors, such as dopamine (B1211576) and sigma receptors. researchgate.netnih.govnih.gov These studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For example, docking studies on related piperidine derivatives have highlighted the importance of interactions with specific residues like Asp114 in the dopamine D2 receptor. nih.gov The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, and docking helps to rationalize its binding affinity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interaction dynamics of a molecule over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes that occur over nanoseconds or longer. nih.gov

MD simulations have been used to assess the conformational stability of piperidine-containing ligands when bound to a receptor. nih.govnih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation, researchers can determine the stability of the binding pose predicted by docking. nih.gov Furthermore, MD simulations can reveal the dynamic nature of the interactions between the ligand and the receptor, providing a more comprehensive understanding of the binding event than static docking poses alone. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For piperidine derivatives, QSAR models have been developed to forecast various activities, including toxicity and therapeutic effects. nih.govuni-rostock.de These models often employ a range of molecular descriptors, such as topological, electronic, and steric parameters, to establish a mathematical relationship with the observed biological response.

While specific QSAR models exclusively for Piperidine, 1-(2-methoxybenzoyl)- are not extensively documented in publicly available literature, the general principles of QSAR are applicable. For instance, studies on other piperidine derivatives have successfully utilized methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS) to build predictive models. researchgate.net These models help in identifying key structural features that influence the compound's activity. For a set of piperidine derivatives, descriptors such as molecular weight, logP, and various electronic and shape descriptors would be calculated and correlated with a specific biological activity. The resulting equations can then be used to estimate the activity of new or untested compounds like Piperidine, 1-(2-methoxybenzoyl)-.

A hypothetical QSAR study on a series of benzoylpiperidine analogs might reveal that the position and nature of the substituent on the benzoyl ring, such as the 2-methoxy group, significantly impact the compound's interaction with a biological target. The methoxy (B1213986) group, with its electronic and steric properties, would be a critical parameter in such a model.

Table 1: Examples of Descriptor Classes Used in QSAR Studies of Piperidine Derivatives

Descriptor ClassExamples of Descriptors
Topological Molecular Connectivity Indices, Wiener Index
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges
Steric Molar Refractivity, van der Waals Volume
Hydrophobic LogP, Water Solubility

This table is illustrative and based on general QSAR practices for similar compounds.

Analysis of Intermolecular Interactions and Bonding

The study of intermolecular interactions is crucial for understanding the behavior of a compound in a condensed phase, such as in a crystal or in solution. Techniques like QTAIM, Hirshfeld surface analysis, and electrostatic potential mapping provide deep insights into these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the analysis of the electron density of a molecule to define atoms and the bonds between them. amercrystalassn.orgschrodinger.com This method can characterize the nature of chemical bonds, such as whether they are covalent or ionic, and identify non-covalent interactions like hydrogen bonds and van der Waals forces. wiley-vch.de

For Piperidine, 1-(2-methoxybenzoyl)-, a QTAIM analysis would involve calculating the molecule's wave function and then analyzing its electron density topology. Key aspects of this analysis include locating bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ) at these points. The values of these properties at the BCPs provide quantitative information about the strength and nature of the corresponding bonds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

In related piperidine derivatives, Hirshfeld surface analysis has been used to identify and quantify C-H···O and C-H···π interactions, which are crucial for the stability of the crystal lattice. nih.govnih.gov For Piperidine, 1-(2-methoxybenzoyl)-, one would expect to observe significant contributions from H···H, C···H/H···C, and O···H/H···O contacts.

Table 2: Expected Intermolecular Contacts for Piperidine, 1-(2-methoxybenzoyl)- from Hirshfeld Surface Analysis

Contact TypeDescriptionExpected Contribution
H···H Interactions between hydrogen atoms on adjacent molecules.High
C···H/H···C Interactions between carbon and hydrogen atoms.Significant
O···H/H···O Hydrogen bonding interactions involving oxygen atoms.Significant

This table is a hypothetical representation based on analyses of similar molecular structures.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a technique that illustrates the charge distribution of a molecule. rsc.org The ESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green or yellow areas represent neutral or weakly polar regions.

For Piperidine, 1-(2-methoxybenzoyl)-, an ESP map would highlight the electronegative oxygen atom of the carbonyl group and the methoxy group as regions of high negative potential (red). These areas are potential sites for hydrogen bond donors to interact. Conversely, the hydrogen atoms on the piperidine ring and the aromatic ring would exhibit positive potential (blue), making them potential sites for interaction with electron-rich species.

The ESP map provides valuable information for understanding how the molecule might interact with other molecules, including biological receptors or solvent molecules. It can help to explain the molecule's reactivity and its binding orientation in a receptor active site.

Conformational Analysis and Stereochemical Aspects

Piperidine (B6355638) Ring Conformation and Inversion Dynamics

The piperidine ring, a ubiquitous feature in many natural products and pharmaceutical agents, typically adopts a chair conformation to minimize angular and torsional strain. ias.ac.inresearchgate.net In its neutral state, piperidine exists in a conformational equilibrium between two chair forms: one with the N-H proton in an equatorial position (Chair-Eq) and the other with the proton in an axial position (Chair-Ax). rsc.org These conformers rapidly interconvert through a process of ring inversion. The energy difference between these two forms is small, with the equatorial conformer being slightly more stable. rsc.org

When the piperidine nitrogen is acylated, as in the case of 1-(2-methoxybenzoyl)piperidine, the conformational landscape is significantly altered. nih.gov The conjugation of the nitrogen lone pair with the carbonyl group of the benzoyl substituent introduces partial double-bond character to the amide C–N bond. nih.gov This increased sp² hybridization and planarity at the nitrogen atom influences the ring's conformational preferences. nih.gov While the chair conformation is still generally favored, the energy barrier for ring inversion and the relative stability of different conformers can be affected. nih.gov In some substituted N-acylpiperidines, twist-boat conformations can also become relevant, though they are generally found to be less favorable than the chair form by approximately 1.5 kcal/mol. nih.gov Studies on related hindered piperidines have shown that the introduction of bulky N-substituents, such as a nitroso group, can lead to an equilibrium mixture that includes boat conformations. ias.ac.in

Conformational Data for Piperidine and Derivatives
Compound/StateDominant ConformationKey FindingsReference
Piperidine (Neutral, S₀)Chair (Equatorial and Axial NH)The Chair-Eq and Chair-Ax conformers interconvert, with Chair-Eq being more stable by 231 ± 4 cm⁻¹. rsc.org
Piperidine (Cationic, D₀)Chair (Axial-like NH)Only the axial-like NH conformer exists in the cationic state. rsc.org
N-AcylpiperidinesChairThe twist-boat conformation is about 1.5 kcal/mol less favorable than the chair. nih.gov
N-Nitroso-piperidin-4-onesEquilibrium of Boat FormsN-nitroso substitution can favor boat conformations due to steric strain in the chair form. ias.ac.in

Restricted Rotation Phenomena, e.g., Amide C–N Bond Rotation in N-Benzoylpiperidines

A defining characteristic of N-benzoylpiperidines is the restricted rotation around the amide carbon-nitrogen (C–N) bond. nanalysis.comlibretexts.org This phenomenon arises from the resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, which imparts a significant degree of double-bond character to the C–N bond. nanalysis.commdpi.com This partial double-bond character creates a substantial energy barrier to rotation, which is high enough to allow for the observation of distinct rotational isomers (rotamers) at or below room temperature using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nanalysis.comwarwick.ac.uk

In N,N-disubstituted amides, this restricted rotation can lead to chemically non-equivalent environments for substituents on the nitrogen atom. nanalysis.comlibretexts.org For a compound like 1-(2-methoxybenzoyl)piperidine, this means the molecule can exist as two primary planar rotamers, often designated as E and Z, depending on the orientation of the benzoyl group relative to the piperidine ring. The rate of interconversion between these rotamers is temperature-dependent; as the temperature increases, the rotational barrier can be overcome, leading to a coalescence of the distinct signals in the NMR spectrum. libretexts.org The study of these rotational barriers provides critical insights into the molecule's dynamic behavior and electronic structure. warwick.ac.ukrsc.org

Influence of Substituents on Conformational Preferences and Stereocontrol

Substituents on either the piperidine ring or the benzoyl group can profoundly influence the conformational equilibrium and stereochemical outcomes. nih.gov When the piperidine nitrogen is acylated, a pseudoallylic strain can arise. nih.gov This type of steric repulsion forces substituents at the 2-position of the piperidine ring to preferentially adopt an axial orientation to minimize steric clashes. nih.gov This effect is a powerful tool for controlling stereochemistry in synthetic applications. nih.gov

The nature of the substituent on the benzoyl ring also plays a crucial role. For instance, in 4-(p-fluorobenzoyl)piperidine derivatives, which are common in medicinal chemistry, the substituent is vital for receptor binding. nih.gov In the specific case of Piperidine, 1-(2-methoxybenzoyl)-, the ortho-methoxy group on the benzoyl ring can exert both steric and electronic effects. Sterically, it can influence the preferred rotational isomer around the amide C-N bond and the aryl C-C(O) bond. Electronically, it can modulate the electron density of the aromatic ring and the carbonyl group, which in turn affects the strength of the C-N bond's double-bond character and interactions with biological targets. Studies on fluorinated piperidine derivatives have shown that electrostatic interactions, such as charge-dipole and dipole-dipole forces, as well as hyperconjugation, significantly stabilize certain conformations. researchgate.net

Influence of Substitution on Piperidine Conformation
Substituent TypePositionEffectUnderlying InteractionReference
Acyl GroupPiperidine NitrogenForces 2-substituents into an axial orientation.Pseudoallylic Strain nih.gov
FluorinePiperidine RingCan stabilize unusual conformers.Charge-dipole, Hyperconjugation, Dipole Minimization researchgate.net
Polar Groups (F, OH, Br)4-Position (Piperidinium salt)Stabilizes the axial conformer upon protonation.Electrostatic Interactions nih.gov
Nitroso GroupPiperidine NitrogenCan induce boat conformations.A(1,3) Strain ias.ac.in

Enantiomeric Excess Determination and Chiral Purity Assessment

When piperidine derivatives are chiral, determining their enantiomeric purity is essential. registech.comchromatographyonline.com The enantiomeric excess (ee) is a measure of the purity of a chiral sample, and its accurate determination is critical in fields like asymmetric synthesis and pharmaceutical development. researchgate.netnih.gov

Several analytical techniques are employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. researchgate.netnih.gov This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. rsc.orgcat-online.com For compounds lacking a suitable chromophore for UV detection, a pre-column derivatization step can be introduced to attach a UV-active group. nih.gov

NMR spectroscopy is another powerful tool. nih.gov Using chiral solvating agents or chiral derivatizing agents, it is possible to convert a pair of enantiomers into a pair of diastereomers, which typically exhibit distinct signals in the NMR spectrum. nih.gov For example, ¹⁹F NMR has been used for the chiral analysis of N-heterocycles, where a fluorine-labeled probe binds to the enantiomers, resulting in separate signals that allow for reliable ee determination through ratiometric analysis. nih.gov The validation of these chiral purity methods generally follows established guidelines to ensure specificity, precision, accuracy, and sensitivity. registech.comchromatographyonline.com

Applications in Advanced Organic Synthesis

Role as Synthetic Building Blocks and Intermediates for Complex Molecule Construction

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. usm.edunih.gov Consequently, functionalized piperidines like Piperidine, 1-(2-methoxybenzoyl)- are highly sought-after as building blocks for the synthesis of complex molecules. usm.edunih.govacs.org The presence of the benzoyl group provides a stable amide linkage while the methoxy (B1213986) group on the aromatic ring offers a handle for further functionalization, enhancing its utility as a synthetic intermediate.

The strategic importance of the piperidine scaffold lies in its prevalence in drugs targeting a wide range of conditions, making the development of new synthetic routes to access diverse piperidine derivatives a key area of research. usm.eduusm.edu The synthesis of complex piperidine-containing structures often involves either the construction of the piperidine ring itself or the functionalization of a pre-existing piperidine core. nih.govPiperidine, 1-(2-methoxybenzoyl)- falls into the latter category, providing a ready-made piperidine skeleton that can be elaborated upon.

Participation in Carbon-Carbon Bond Forming Reactions

The reactivity of Piperidine, 1-(2-methoxybenzoyl)- is significantly influenced by its constituent functional groups, enabling its participation in key carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of complex organic molecules.

N-Acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of nitrogen-containing heterocyclic compounds. usm.edunih.gov These ions can be generated from α-oxygenated amides and readily undergo cyclization reactions with a variety of nucleophiles. nih.govnih.gov While direct studies on N-acyliminium ion formation from Piperidine, 1-(2-methoxybenzoyl)- are not extensively documented, the general principles of N-acyliminium chemistry suggest its potential for such reactivity. The generation of an N-acyliminium ion from a suitable precursor derived from Piperidine, 1-(2-methoxybenzoyl)- would create a powerful electrophile for intramolecular cyclizations, leading to the formation of fused or spirocyclic piperidine systems. researchgate.netresearchgate.net

A more prominent mode of electrophilic activation for this compound is through directed ortho-metalation (DoM). The methoxy group and the tertiary amide of the benzoylpiperidine moiety are both effective directing groups for lithiation. ctfassets.net In a closely related compound, N-(2-methoxybenzyl)pivalamide, lithiation with t-butyllithium occurs regioselectively at the 6-position, ortho to the methoxy group. ctfassets.net This directed lithiation generates a potent nucleophile on the aromatic ring, which can then react with a wide range of electrophiles to introduce new substituents. This strategy provides a powerful tool for the regioselective functionalization of the benzoyl moiety, further expanding the utility of Piperidine, 1-(2-methoxybenzoyl)- as a synthetic intermediate.

Reaction TypeKey FeaturePotential Outcome for Piperidine, 1-(2-methoxybenzoyl)-
N-Acyliminium Ion Cyclization Formation of a highly reactive electrophilic intermediate. usm.edunih.govSynthesis of fused or spirocyclic piperidine derivatives. researchgate.netresearchgate.net
Directed ortho-Metalation (DoM) Regioselective deprotonation directed by the methoxy and amide groups. ctfassets.netFunctionalization of the aromatic ring at the position ortho to the methoxy group.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgyoutube.comyoutube.com While direct examples involving Piperidine, 1-(2-methoxybenzoyl)- as a substrate are not prevalent in the literature, the structural motifs present suggest its potential for participation in such reactions.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a powerful tool for forming biaryl linkages. researchgate.netnih.govnsf.govresearchgate.netmdpi.com An appropriately functionalized derivative of Piperidine, 1-(2-methoxybenzoyl)- , for instance, bearing a halide on the benzoyl ring, could potentially undergo Suzuki coupling to introduce new aryl or heteroaryl substituents.

The Heck reaction, another palladium-catalyzed process, couples alkenes with aryl or vinyl halides. nih.govwikipedia.orglibretexts.orgrsc.orgthieme-connect.de Similar to the Suzuki reaction, a halogenated derivative of Piperidine, 1-(2-methoxybenzoyl)- could serve as a substrate for Heck coupling, allowing for the introduction of alkenyl groups. The efficiency of these reactions often depends on the nature of the catalyst, ligands, and reaction conditions. libretexts.orgthieme-connect.de

Cross-Coupling ReactionReactantsPotential Product from a derivative of Piperidine, 1-(2-methoxybenzoyl)-
Suzuki-Miyaura Coupling Organoboron compound + Organic halide/triflate researchgate.netnih.govBiaryl derivatives
Heck Reaction Alkene + Aryl/Vinyl halide wikipedia.orgrsc.orgAlkenylated derivatives

Catalytic and Modifier Roles in Polymer Synthesis

The use of piperidine and its derivatives in polymer science has been explored in various contexts. For instance, piperidinium (B107235) cations have been incorporated into polymer backbones to create anion exchange membranes. acs.org In the realm of polymerization catalysis, certain piperidine derivatives can act as ligands for metal catalysts or as components of initiating systems.

While there is no extensive body of research specifically detailing the role of Piperidine, 1-(2-methoxybenzoyl)- as a catalyst or modifier in polymer synthesis, its structural components suggest potential applications. The nitrogen atom of the piperidine ring and the oxygen atoms of the carbonyl and methoxy groups have lone pairs of electrons that could coordinate with metal centers in transition metal-catalyzed polymerizations, such as ring-opening metathesis polymerization (ROMP). acs.orgyoutube.comnih.gov The basicity of the piperidine nitrogen could also allow it to act as a modifier or a component of a catalytic system in certain types of polymerization. However, further research is needed to establish the specific utility of Piperidine, 1-(2-methoxybenzoyl)- in this field.

Derivatization for Chemical Probes and Ligand Development

The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. nih.govnih.gov This makes Piperidine, 1-(2-methoxybenzoyl)- and its derivatives attractive starting points for the development of chemical probes and high-affinity ligands for biological targets. ctfassets.netnih.govnih.gov

The development of fluorescent probes for imaging biological processes is a rapidly advancing field. ctfassets.netnih.govnih.gov The piperidine scaffold can be incorporated into fluorescent molecules to modulate their properties, such as solubility and cellular uptake. nih.govnih.gov Derivatization of Piperidine, 1-(2-methoxybenzoyl)- by attaching a fluorophore could lead to novel probes for biological imaging.

Furthermore, the benzoylpiperidine core is a key component of ligands for various receptors, including those in the central nervous system. nih.govnih.gov The synthesis of libraries of compounds based on the Piperidine, 1-(2-methoxybenzoyl)- scaffold allows for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for a given target. nih.gov The introduction of radioisotopes, such as ¹¹C or ¹⁸F, into these molecules can yield radioligands for positron emission tomography (PET) imaging, a powerful non-invasive technique for studying receptor distribution and drug-target engagement in vivo. nih.govnih.govuni-mainz.dedrugbank.com

ApplicationDescriptionExample from Related Scaffolds
Fluorescent Probes Molecules that emit light upon excitation, used for imaging. ctfassets.netnih.govPiperidine-containing dyes for targeting specific organelles. nih.gov
Receptor Ligands Molecules that bind to biological receptors to elicit a response or block binding of other molecules. nih.govnih.govnih.govBenzoylpiperidine derivatives as potent inhibitors of enzymes or receptor antagonists. nih.gov
PET Radioligands Ligands labeled with a positron-emitting isotope for in vivo imaging. nih.govnih.gov¹¹C-labeled repaglinide (B1680517) derivatives containing a piperidine moiety for imaging SUR1 receptors. uni-mainz.dedrugbank.com

Analytical Methodologies for Purity and Characterization

Chromatography Techniques

Chromatography is a fundamental technique for separating and purifying components from a mixture. For "Piperidine, 1-(2-methoxybenzoyl)-", various chromatographic methods are applicable, from initial purity checks and purification to precise quantitative analysis.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method to assess the purity of "Piperidine, 1-(2-methoxybenzoyl)-" and to monitor the progress of its synthesis. ijcrt.org It is a widely used technique for the qualitative analysis of drug substances and intermediates. oup.com

Stationary Phase: TLC is typically performed on a sheet of glass or aluminum foil coated with a thin layer of an adsorbent material. researchgate.net For a moderately polar compound like "Piperidine, 1-(2-methoxybenzoyl)-", silica (B1680970) gel 60 F254 is the most common stationary phase. rsc.org

Mobile Phase: The choice of mobile phase, a solvent or solvent mixture, is critical for achieving good separation. quora.com The mobile phase moves up the plate by capillary action, carrying the sample components at different rates. For this compound, various solvent systems can be employed. An empirical, trial-and-error approach is often used to find the optimal mobile phase composition. oup.comquora.com A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) is a common starting point. For instance, a mobile phase of toluene: acetone: methanol: ammonia (B1221849) (8:3:3:0.1 by volume) has been used for separating related compounds. rsc.org

Visualization: Since the benzoyl group provides a UV chromophore, the spots can be visualized under a UV lamp (typically at 254 nm).

Retention Factor (Rf): The migration of the compound is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of the compound in a specific TLC system and can be used for identification purposes.

Table 1: Typical TLC Parameters for Piperidine (B6355638), 1-(2-methoxybenzoyl)-

Parameter Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Acetone (e.g., 8:2 v/v)
Development In a closed chamber saturated with mobile phase vapor
Visualization UV light at 254 nm
Analysis Calculation of Rf value to assess purity against starting materials and potential byproducts

When purification of "Piperidine, 1-(2-methoxybenzoyl)-" is required on a larger scale than what is feasible with preparative TLC, column chromatography is the method of choice. This technique is widely used for the isolation and purification of compounds from reaction mixtures. column-chromatography.comsemanticscholar.org

Adsorbent (Stationary Phase): Silica gel is the most common adsorbent used for column chromatography of organic compounds. orgsyn.org The amount of silica gel used depends on the difficulty of the separation, with ratios of silica gel to crude compound ranging from 20:1 to over 100:1 for challenging separations. orgsyn.org

Eluent (Mobile Phase): The process involves packing the silica gel into a glass column and eluting the sample with a solvent system (eluent). The eluent is typically chosen based on preliminary TLC analysis. A gradient elution is often employed, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate). biotech-asia.org This allows for the separation of compounds based on their differing affinities for the stationary phase.

Fraction Collection: The eluent is collected in sequential fractions. fractioncollector.info These fractions are then analyzed, typically by TLC, to identify those containing the pure desired compound. The fractions containing the pure product are then combined and the solvent is removed to yield the purified "Piperidine, 1-(2-methoxybenzoyl)-".

Table 2: Example Column Chromatography Purification Protocol

Step Description
Column Packing Slurry packing of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.
Sample Loading The crude compound is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.
Elution Gradient elution begins with 100% hexane, with the polarity gradually increased by adding ethyl acetate.
Fraction Analysis Fractions are collected and analyzed by TLC to determine their composition.
Product Isolation Pure fractions are combined, and the solvent is evaporated under reduced pressure.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and is used for the definitive determination of purity and for quantitative assays. nih.gov

Purity Determination: For assessing the purity of "Piperidine, 1-(2-methoxybenzoyl)-", a reversed-phase HPLC (RP-HPLC) method is typically suitable. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar compounds. researchgate.net

Mobile Phase: The mobile phase usually consists of a mixture of acetonitrile (B52724) and water or a buffer. researchgate.net Modifiers like trifluoroacetic acid (TFA) or formic acid may be added to improve peak shape. sigmaaldrich.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used. For example, a mobile phase of acetonitrile and water (70:30) with 0.1% TFA has been used for related benzoic acid compounds. sigmaaldrich.com

Detection: UV detection is appropriate, with the wavelength set near the absorption maximum of the 2-methoxybenzoyl chromophore (e.g., 220 nm or 280 nm). nih.govsigmaaldrich.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since "Piperidine, 1-(2-methoxybenzoyl)-" can exist as enantiomers if a chiral center is present (which is not the case in the parent structure, but could be in derivatives), chiral HPLC would be necessary to separate and quantify them. This is crucial in pharmaceutical development as enantiomers can have different biological activities.

Chiral Stationary Phases (CSPs): This direct method involves using a column containing a chiral stationary phase. registech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including benzamides. nih.govnih.gov For example, an amylose-tris-(5-chloro-2-methylphenylcarbamate) column has been used to separate benzamide (B126) enantiomers. nih.gov

Mobile Phase for Chiral Separations: The mobile phases for chiral separations are often non-polar, such as mixtures of n-hexane and an alcohol like ethanol (B145695) or isopropanol. nih.gov

Indirect Method: An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Table 3: Representative HPLC Conditions

Parameter Purity Analysis (RP-HPLC) Enantiomeric Excess (Chiral HPLC)
Column C18, 5 µm (e.g., 250 x 4.6 mm) Chiral Stationary Phase (e.g., Chiralpak IA)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% TFA n-Hexane:Ethanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at ~280 nm UV at ~280 nm
Analysis Peak area percentage for purity Peak area ratio for enantiomeric excess

Spectrophotometric Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method used for the quantitative analysis of compounds that absorb light in the UV-Vis region. "Piperidine, 1-(2-methoxybenzoyl)-" possesses a benzoyl chromophore, which makes it suitable for UV-Vis analysis.

The aromatic ring and the carbonyl group of the 2-methoxybenzoyl moiety are responsible for its characteristic UV absorption. Spectral data for the closely related compound, 2-methoxybenzamide, shows UV absorption maxima that can be used as a reference. nih.gov By measuring the absorbance of a solution of known concentration, a calibration curve can be constructed according to the Beer-Lambert law. This curve can then be used to determine the concentration of the compound in unknown samples. This technique is particularly useful for routine quantitative analysis, such as in dissolution testing or for determining the concentration of stock solutions for other analytical methods. In some cases, derivatization is used to shift the absorption to a longer wavelength and increase absorptivity for enhanced sensitivity. youtube.com

General Purity Assessment Protocols and Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated. fda.gov Method validation is a regulatory requirement and is performed according to guidelines such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. fda.govgmp-compliance.orgloesungsfabrik.de The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of "Piperidine, 1-(2-methoxybenzoyl)-".

The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. fda.gov For an HPLC method, this is demonstrated by showing that the peak for the main compound is well-resolved from any other peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net This is typically determined by analyzing a series of dilutions of a standard solution and plotting the instrument response versus concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. loesungsfabrik.de It is often assessed by analyzing a sample with a known concentration (a standard) and comparing the measured value to the certified value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov This is a critical parameter for the analysis of impurities.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). loesungsfabrik.de This provides an indication of its reliability during normal usage.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-methoxybenzoyl)piperidine derivatives?

  • Methodology : Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, piperidine derivatives are often synthesized via nucleophilic acyl substitution using methoxybenzoyl chloride and piperidine in anhydrous solvents like dichlorethane. Yield improvements (e.g., 70–85%) can be achieved by adjusting stoichiometric ratios and employing inert atmospheres to prevent hydrolysis . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate high-purity products.

Q. How can researchers validate the structural integrity of 1-(2-methoxybenzoyl)piperidine analogs?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm methoxybenzoyl and piperidine ring proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ for C13_{13}H17_{17}NO2_2 at m/z 220.1338) .

Q. What safety protocols are critical when handling 1-(2-methoxybenzoyl)piperidine in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/oral exposure (Category 4 acute toxicity per GHS classification) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H315/H319/H335 hazards) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN# 1760) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for 1-(2-methoxybenzoyl)piperidine analogs?

  • Methodology :

  • Dose-Response Studies : Test analogs across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Receptor Binding Assays : Use radioligand displacement (e.g., 3^3H-labeled antagonists) to validate target affinity (e.g., σ-1 or 5-HT receptors) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out metabolite interference .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of 1-(2-methoxybenzoyl)piperidine derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking scores <−7.0 kcal/mol indicate high affinity) .
  • QSAR Modeling : Apply partial least squares (PLS) regression on descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
  • MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational dynamics .

Q. How can researchers design experiments to elucidate the metabolic pathways of 1-(2-methoxybenzoyl)piperidine in preclinical models?

  • Methodology :

  • In Vitro Metabolism : Incubate compounds with liver microsomes (human/rat) and NADPH cofactors. Analyze metabolites via LC-MS/MS (e.g., hydroxylation or demethylation products) .
  • Isotope Tracing : Use 14^{14}C-labeled analogs to track metabolic fate in urine/feces .
  • Enzyme Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Q. What experimental approaches address low aqueous solubility of 1-(2-methoxybenzoyl)piperidine derivatives in pharmacokinetic studies?

  • Methodology :

  • Prodrug Design : Synthesize phosphate or ester prodrugs to enhance solubility (e.g., 10–20× improvement in PBS pH 7.4) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) for sustained release .
  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or ethanol/Cremophor EL mixtures for in vivo dosing .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesizing 1-(2-methoxybenzoyl)piperidine analogs?

  • Methodology :

  • Quality Control (QC) : Implement in-process checks (e.g., TLC at each reaction step) and standardize starting material purity (>99%) .
  • Statistical Design : Use factorial experiments (e.g., 23^3 designs) to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
  • Cross-Validation : Replicate syntheses in ≥3 independent labs with shared SOPs to confirm reproducibility .

Q. What strategies mitigate conflicting cytotoxicity results between in vitro and in vivo models for this compound?

  • Methodology :

  • 3D Cell Models : Use spheroids/organoids instead of monolayer cultures to better mimic in vivo tissue penetration .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with tumor growth inhibition data .
  • Species-Specific Metabolism : Compare metabolite profiles across species (e.g., mouse vs. human hepatocytes) to identify translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.